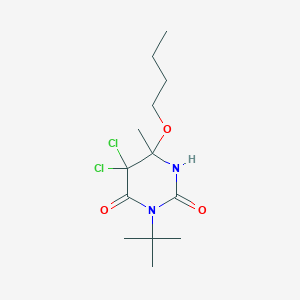
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur und chemische Eigenschaften auszeichnet. Diese Verbindung gehört zur Klasse der Diazinanderivate, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie bekannt sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:
Bildung des Diazinanrings: Dies wird durch eine Cyclisierungsreaktion erreicht, die geeignete Amin- und Carbonylverbindungen unter kontrollierten Bedingungen umfasst.
Einführung von Butoxy- und tert-Butylgruppen: Diese Gruppen werden durch Alkylierungsreaktionen unter Verwendung von Butyl- bzw. tert-Butylhalogeniden eingeführt.
Chlorierung: Die Dichlorgruppen werden durch eine Chlorierungsreaktion unter Verwendung von Chlorgas oder anderen Chlorierungsmitteln eingeführt.
Methylierung: Die Methylgruppe wird durch eine Methylierungsreaktion unter Verwendung von Methyliodid oder ähnlichen Reagenzien hinzugefügt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege zur Steigerung von Ausbeute und Reinheit beinhalten. Dies umfasst die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und -drücke sowie Reinigungsverfahren wie Umkristallisation und Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane ring: This is achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.
Introduction of butoxy and tert-butyl groups: These groups are introduced via alkylation reactions using butyl and tert-butyl halides, respectively.
Chlorination: The dichloro groups are introduced through a chlorination reaction using chlorine gas or other chlorinating agents.
Methylation: The methyl group is added via a methylation reaction using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können diese Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Dichlorgruppen können durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden. Übliche Reagenzien sind Natriummethoxid und Kalium-tert-butoxid.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Natriummethoxid, Kalium-tert-butoxid, polare aprotische Lösungsmittel.
Hauptsächlich gebildete Produkte
Oxidation: Entsprechende Oxide und Carbonsäuren.
Reduktion: Alkohole und Amine.
Substitution: Verschiedene substituierte Diazinanderivate.
Wissenschaftliche Forschungsanwendungen
6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit Zellrezeptoren: Modulation von Signaltransduktionswegen.
Veränderung der Genexpression: Beeinflussung der Transkription und Translation spezifischer Gene.
Wissenschaftliche Forschungsanwendungen
6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion: Fehlt die Butoxygruppe.
6-Butoxy-3-tert-butyl-5,5-dichlor-1,3-diazinane-2,4-dion: Fehlt die Methylgruppe.
6-Butoxy-3-tert-butyl-5-chlor-6-methyl-1,3-diazinane-2,4-dion: Hat nur ein Chloratom.
Einzigartigkeit
6-Butoxy-3-tert-butyl-5,5-dichlor-6-methyl-1,3-diazinane-2,4-dion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die bestimmte chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht es für bestimmte Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
Molekularformel |
C13H22Cl2N2O3 |
|---|---|
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
6-butoxy-3-tert-butyl-5,5-dichloro-6-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22Cl2N2O3/c1-6-7-8-20-12(5)13(14,15)9(18)17(10(19)16-12)11(2,3)4/h6-8H2,1-5H3,(H,16,19) |
InChI-Schlüssel |
MVYNIMFOIFTQSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(C(C(=O)N(C(=O)N1)C(C)(C)C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















